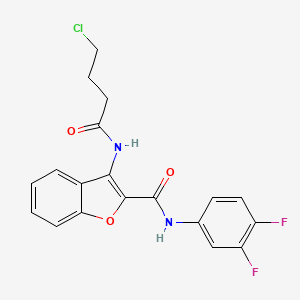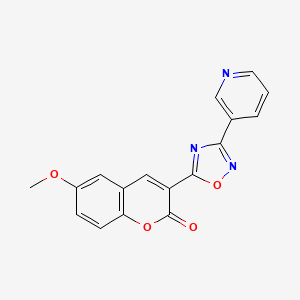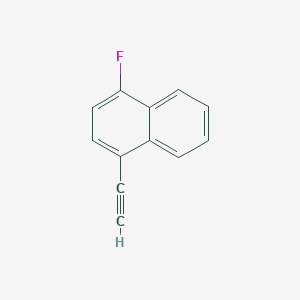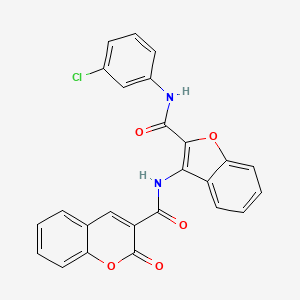
N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties. While the specific compound is not directly mentioned in the provided papers, similar compounds with benzofuran and chromene moieties have been studied, suggesting that the compound may share some characteristics with these analogs.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that may include the formation of amide bonds, cyclization to form the benzofuran and chromene rings, and functionalization with chloro groups. For instance, the synthesis of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives was achieved through a one-pot, three-component reaction involving N-benzyl-2-cyanoacetamide, 2-naphthol, and aromatic aldehydes . This suggests that a similar synthetic strategy could potentially be applied to the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . These studies often reveal the presence of intramolecular hydrogen bonds and π-π interactions that can influence the stability and reactivity of the molecule .
Chemical Reactions Analysis
The reactivity of similar compounds can be influenced by the presence of functional groups such as amides, chloro substituents, and the benzofuran and chromene rings. For example, N-benzyl carboxamides have been shown to undergo chlorosulfonation reactions, leading to the formation of sulfonyl chlorides . This indicates that the compound may also participate in a variety of chemical reactions, depending on the nature of its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like the one are often determined by their molecular structure. The presence of chromene and benzofuran rings, as well as chloro and amide groups, can affect properties such as solubility, melting point, and reactivity. Theoretical studies, including density functional theory (DFT) calculations, can provide insights into properties like the energy gap, global chemical reactivity descriptors, and non-linear optical (NLO) properties . Additionally, the antibacterial activities of some benzofuran and chromene derivatives have been evaluated, indicating potential biological relevance .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has led to the synthesis of novel derivatives through cyclocondensation and Claisen condensation reactions, which are then characterized using spectral studies like IR, 1H NMR, 13C NMR, and Mass spectra. These synthetic methods are crucial for producing compounds with potential biological activities (Idrees et al., 2019; El-Shaaer, 2012).
Antimicrobial Screening
Several studies have screened these compounds for in-vitro antibacterial activity against pathogenic microorganisms. The results suggest that certain derivatives exhibit significant antibacterial effects against both Gram-negative and Gram-positive bacteria, offering a promising avenue for developing new antimicrobial agents (Pouramiri et al., 2017; Radwan et al., 2020).
Photodynamic Applications
One study investigates the photochromic properties of a related dye, exploring the effects of intramolecular hydrogen bonds and host materials on its applications. This research contributes to understanding the fundamental aspects that influence the functional capabilities of photochromic compounds, potentially paving the way for their use in various technological applications (Fang et al., 2015).
Structural and Thermal Properties
The crystal structure and thermal properties of these compounds have been elucidated, providing insights into their stability and reactivity. Such studies are essential for understanding the material properties of these compounds, which could have implications for their use in materials science and medicinal chemistry (Myannik et al., 2018; Nizami & Hua, 2018).
Eigenschaften
IUPAC Name |
N-[2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15ClN2O5/c26-15-7-5-8-16(13-15)27-24(30)22-21(17-9-2-4-11-20(17)32-22)28-23(29)18-12-14-6-1-3-10-19(14)33-25(18)31/h1-13H,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMTZIHBRAFSAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3007170.png)
![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3007171.png)
![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007174.png)
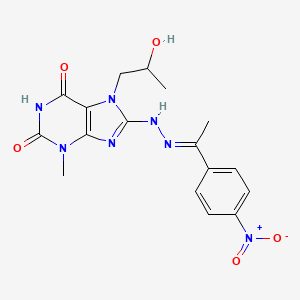
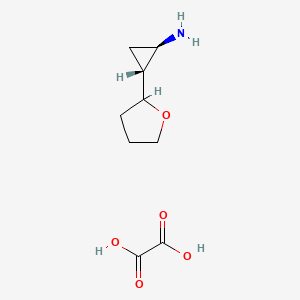



![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B3007181.png)
